(R)-3-Hydroxydecanoic acid
CAS No.: 19525-80-5
Cat. No.: VC0516084
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19525-80-5 |
|---|---|
| Molecular Formula | C10H20O3 |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | (3R)-3-hydroxydecanoic acid |
| Standard InChI | InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |
| Standard InChI Key | FYSSBMZUBSBFJL-SECBINFHSA-N |
| Isomeric SMILES | CCCCCCC[C@H](CC(=O)O)O |
| SMILES | CCCCCCCC(CC(=O)O)O |
| Canonical SMILES | CCCCCCCC(CC(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
(R)-3-Hydroxydecanoic acid belongs to the class of medium-chain β-hydroxy acids, characterized by the formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol. Its IUPAC name, (3R)-3-hydroxydecanoic acid, reflects the stereospecific hydroxyl group at carbon 3. The compound’s chiral center confers distinct biochemical interactions compared to its (S)-enantiomer. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 19525-80-5 |
| SMILES Notation | CCCCCCCCC@HO |
| InChI Key | FYSSBMZUBSBFJL-SECBINFHSA-N |
| Physical State | Solid powder at room temperature |
| Solubility | Partially soluble in polar organic solvents |
The hydroxyl group at C-3 facilitates hydrogen bonding, influencing its solubility and interaction with biological membranes . Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) analyses confirm its enantiopurity in natural sources, such as arthropod secretions .
Natural Occurrence and Ecological Roles
Arthropod Secretions
(R)-3-Hydroxydecanoic acid was first isolated as a major component of the scent gland secretions of Prionostemma harvestmen (Opiliones, Gagrellinae), constituting ~25% of the volatile blend . In these arachnids, the compound acts as an antimicrobial defense agent, protecting integumental surfaces from bacterial and fungal colonization. Chiral-phase GC-MS analyses of ozopore secretions revealed enantiopure (R)-3-HDA, with no detectable (S)-isomer . This specificity suggests enzymatic control over its biosynthesis, likely involving stereospecific ketoacyl-ACP reductases.
Marine Microbial Metabolites
Marine-derived fungi, such as Aureobasidium sp., produce (R)-3-HDA as part of mixed secondary metabolite suites. In one study, the compound exhibited antifungal activity against Candida albicans (7.7 mm inhibition zone at 10 µg) . Co-occurrence with structurally related dihydroxy acids (e.g., 3,5-dihydroxydecanoic acid) implies shared biosynthetic pathways involving fatty acid oxidation and hydroxylation .
Biosynthesis Pathways
Microbial Fermentation
(R)-3-Hydroxydecanoic acid is synthesized via β-oxidation of longer-chain fatty acids or through de novo pathways in bacteria and fungi. Pseudomonas aeruginosa, a model organism for hydroxy acid production, generates 3-HDA as an intermediate in rhamnolipid biosynthesis. Key enzymatic steps include:
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Ketoacyl-ACP synthase (FabF): Extends acyl chains to 10 carbons.
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β-Ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group with (R)-stereospecificity.
Chemical Synthesis
A novel route starting from levoglucosenone—a cellulose pyrolysis product—enables enantioselective synthesis without chiral catalysts. The process involves:
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Michael Addition: Levoglucosenone reacts with a Grignard reagent to form a β-hydroxy ketone intermediate.
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Hydrogenolysis: Cleavage of the ketone group yields (R)-3-HDA with >98% enantiomeric excess.
Antimicrobial Mechanisms and Applications
Antibacterial Activity
(R)-3-HDA disrupts Gram-negative bacterial membranes, particularly in Pseudomonas aeruginosa, by intercalating into lipid bilayers and increasing permeability. Minimum inhibitory concentrations (MICs) range from 50–100 µg/mL, depending on strain virulence. Synergy with conventional antibiotics (e.g., ciprofloxacin) enhances efficacy, reducing biofilm formation by 40–60% in in vitro models.
Antifungal Properties
In marine fungi, 3-HDA contributes to competitive exclusion by inhibiting hyphal growth in rival species. At 10 µg, the compound reduces Candida albicans viability by 30% through mitochondrial membrane depolarization .
Emerging Applications and Research Frontiers
Antifouling Agents
Marine coatings incorporating 3-HDA exhibit 70% reduction in barnacle adhesion over 12 weeks, outperforming traditional copper-based solutions .
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